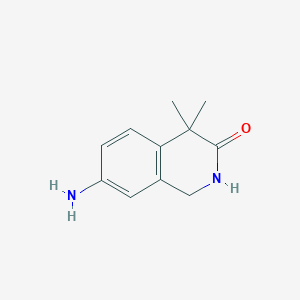

7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

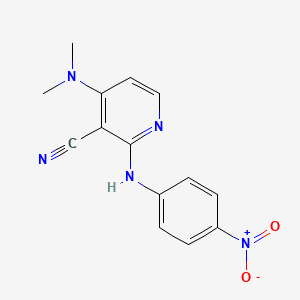

7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 7-amino-DMQ, is a heterocyclic compound derived from the isoquinoline group of compounds. It is a versatile compound used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry. 7-amino-DMQ has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Quantitative Structure-Activity Relationship A study by Sami et al. (1995) synthesized a series of compounds related to 7-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, examining their antitumor activity. They found a strong dependence of potency on the position of substitution, with certain amino derivatives showing higher potency than unsubstituted compounds. Specifically, 7-aminoazonafide exhibited low cardiotoxicity relative to cytotoxicity, demonstrating potential in antitumor applications (Sami et al., 1995).

Luminescent Properties in Supramolecular Assemblies Research by Su et al. (2012) on 7-amino-2,4-dimethylquinolinium salts revealed their significance in creating supramolecular networks with interesting luminescent properties. These salts displayed strong luminescence in solid state and solution, indicating potential applications in materials science and photoluminescence studies (Su et al., 2012).

Synthesis and Cytotoxic Activity of Derivatives Bu et al. (2001) conducted a study on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives, exploring their cytotoxic activity. These derivatives, prepared from aminoanthraquinones, demonstrated varying cytotoxicity against cancer cells, highlighting the potential for developing anticancer drugs (Bu et al., 2001).

Local Anesthetic Activity and Acute Toxicity Evaluation A study by Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of isoquinoline derivatives, including those related to this compound. They focused on reducing toxicity and increasing therapeutic margins, offering insights into the development of safer and more effective local anesthetics (Azamatov et al., 2023).

Anticancer Activity of Novel Derivatives Kubica et al. (2018) synthesized new derivatives of 7-amino-4-methylquinolin-2(1H)-one and evaluated their anticancer activity. Their findings showed selectivity for cancer cells, with some compounds inhibiting cell migration, indicating potential for new anti-cancer drugs (Kubica et al., 2018).

Anti-Infective Properties A study by Hagen et al. (1994) investigated the synthesis of quinoline derivatives with potential anti-infective properties. They focused on the effects of methyl groups adjacent to the nitrogen in the pyrrolidinyl moiety, leading to promising agents with superior in vivo performance and low phototoxicity (Hagen et al., 1994).

Photoluminescence Study Schulman et al. (1973) explored the photoluminescence of 6- and 7-aminoquinolines, including compounds related to this compound. This study provided insights into the excited state properties of these compounds, relevant for applications in fluorescence and photophysics (Schulman et al., 1973).

Corrosion Inhibition Properties Singh et al. (2016) researched the use of quinoline derivatives as corrosion inhibitors. They found that these compounds, including those structurally related to this compound, effectively mitigated corrosion, pointing towards applications in materials protection and engineering (Singh et al., 2016).

Eigenschaften

IUPAC Name |

7-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUGCWMRDRPBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CNC1=O)C=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2643597.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2643598.png)

![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)

![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)

![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)